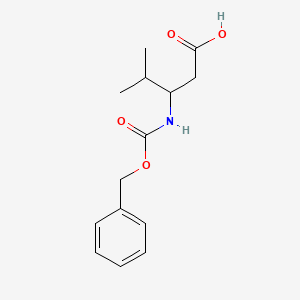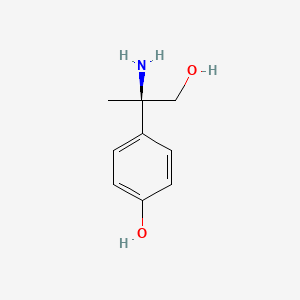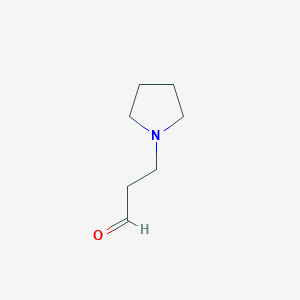![molecular formula C8H12N4O B13093018 5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1R)-2,5-Diazabicyclo[221]heptan-2-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell growth or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A structurally related compound with different functional groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with distinct chemical properties.
Uniqueness
5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of a bicyclic structure and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H12N4O |
|---|---|
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
5-[(1R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6?,7-/m1/s1 |
Clave InChI |
HSZCAANDZDLTKM-COBSHVIPSA-N |
SMILES isomérico |
CC1=NOC(=N1)N2CC3C[C@@H]2CN3 |
SMILES canónico |
CC1=NOC(=N1)N2CC3CC2CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




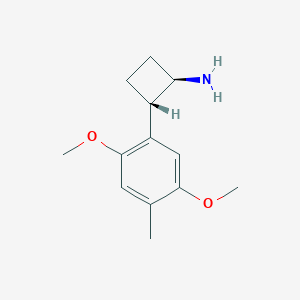
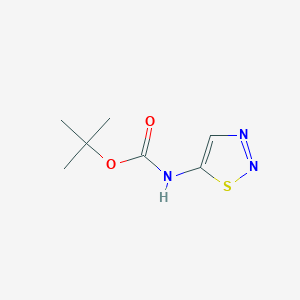
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)


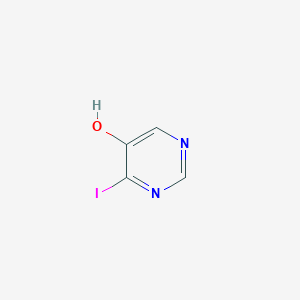
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
